

A Comprehensive Technical Guide to the Solubility of 1-Iodo-3-isopropylbenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Iodo-3-isopropylbenzene**

Cat. No.: **B169015**

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Introduction

1-Iodo-3-isopropylbenzene, a substituted aromatic halide, is a key intermediate in various organic syntheses, finding application in the development of pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its solubility in common laboratory solvents is paramount for its effective use in reaction design, purification processes such as recrystallization and extraction, and analytical method development. This guide provides an in-depth analysis of the solubility profile of **1-iodo-3-isopropylbenzene**, grounded in fundamental chemical principles and supported by data from analogous compounds. We will explore the theoretical underpinnings of its solubility, present a predictive assessment across a range of solvents, and provide a detailed experimental protocol for its empirical determination.

Physicochemical Properties of 1-Iodo-3-isopropylbenzene

A precise understanding of the physical and chemical properties of **1-iodo-3-isopropylbenzene** is essential for predicting its solubility and ensuring its safe handling. While specific experimental data for this compound is not extensively published, reliable estimates can be derived from its structural isomers and constituent moieties.

Property	Value/Information	Source
Molecular Formula	C ₉ H ₁₁ I	[1][2]
Molecular Weight	246.09 g/mol	[1][2]
IUPAC Name	1-iodo-3-isopropylbenzene	[1]
CAS Number	19099-56-0	[2]
Appearance	Expected to be a colorless to pale yellow liquid	Inferred from related compounds[3][4]
Boiling Point	Estimated: 236-238 °C	Based on 1-iodo-4-isopropylbenzene[3][4]
Density	Estimated: 1.525 g/cm ³	Based on 1-iodo-4-isopropylbenzene[3][4]
Melting Point	Not available; likely below room temperature	Inferred from structure

Theoretical Framework for Solubility

The solubility of a substance is governed by the principle of "similia similibus solvuntur" or "like dissolves like." This principle states that a solute will dissolve most readily in a solvent that has a similar polarity. The molecular structure of **1-iodo-3-isopropylbenzene** is key to understanding its solubility behavior.

- Nonpolar Character: The molecule is dominated by a large, nonpolar benzene ring and an isopropyl group. These hydrocarbon portions of the molecule are hydrophobic.
- Weak Polarity: The carbon-iodine bond introduces a degree of polarity due to the difference in electronegativity between carbon and iodine. However, this polarity is relatively weak and is largely overshadowed by the nonpolar bulk of the molecule.
- Hydrogen Bonding: **1-Iodo-3-isopropylbenzene** is not a hydrogen bond donor. It can act as a very weak hydrogen bond acceptor through its aromatic pi system, but this interaction is generally insignificant in determining its solubility in protic solvents.

Based on this structural analysis, it is predicted that **1-iodo-3-isopropylbenzene** will be readily soluble in nonpolar and weakly polar organic solvents and will have very low solubility in highly polar solvents, particularly water.

Predicted Solubility of **1-Iodo-3-isopropylbenzene** in Common Solvents

The following table provides a predictive guide to the solubility of **1-iodo-3-isopropylbenzene** in a range of common laboratory solvents. These predictions are based on the solubility data of structurally similar compounds, namely iodobenzene and cumene (isopropylbenzene).[5][6][7][8][9][10][11]

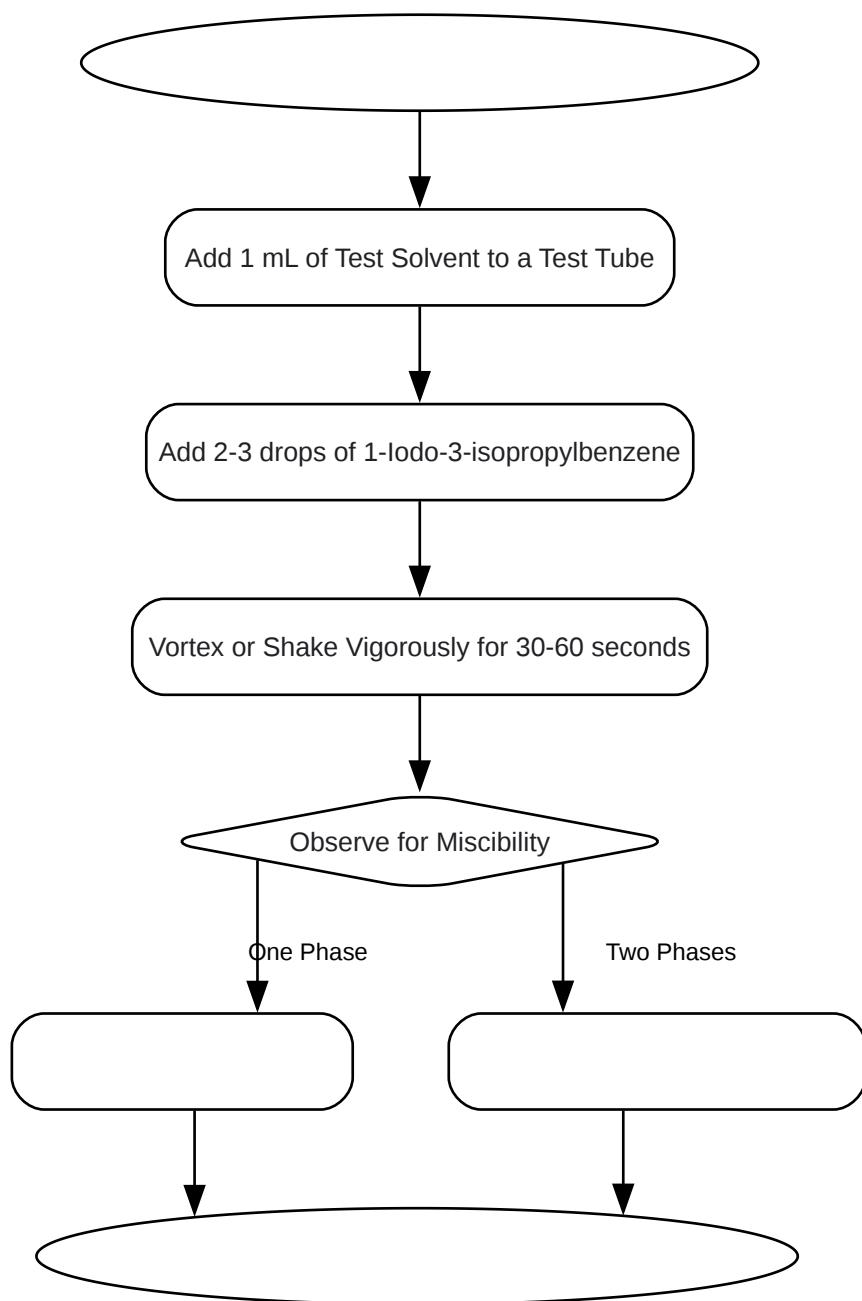
Solvent	Solvent Type	Predicted Solubility	Rationale
Water	Polar Protic	Insoluble	The large nonpolar structure of 1-iodo-3-isopropylbenzene makes it highly hydrophobic.[5][6][9]
Methanol	Polar Protic	Sparingly Soluble to Soluble	While polar, methanol has a significant nonpolar methyl group that can interact with the solute.
Ethanol	Polar Protic	Soluble	The longer alkyl chain of ethanol enhances its ability to solvate the nonpolar aromatic ring.[10][12]
Hexane	Nonpolar	Soluble	"Like dissolves like"; both are nonpolar hydrocarbons.[13]
Toluene	Nonpolar (Aromatic)	Soluble	Both are aromatic hydrocarbons, leading to favorable pi-pi stacking interactions.
Diethyl Ether	Weakly Polar Aprotic	Soluble	A good solvent for many organic compounds with both polar and nonpolar characteristics.[10][13]
Dichloromethane	Polar Aprotic	Soluble	A versatile solvent capable of dissolving a wide range of organic compounds.

Chloroform	Polar Aprotic	Soluble	Similar to dichloromethane, it is an effective solvent for many organic molecules. [10]
Acetone	Polar Aprotic	Soluble	A polar aprotic solvent that can effectively solvate the weakly polar C-I bond. [7]
Ethyl Acetate	Polar Aprotic	Soluble	A common, moderately polar solvent in organic chemistry.
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Soluble	A strong polar aprotic solvent, likely to dissolve 1-iodo-3-isopropylbenzene. [12]
Dimethylformamide (DMF)	Polar Aprotic	Soluble	A highly polar aprotic solvent, expected to be a good solvent for this compound.

Experimental Determination of Solubility

While predictions are useful, empirical determination is essential for precise applications. The following protocol outlines a standard method for determining the qualitative solubility of a liquid organic compound like **1-iodo-3-isopropylbenzene**.

Workflow for Qualitative Solubility Testing



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Caption: Workflow for determining the qualitative solubility of **1-iodo-3-isopropylbenzene**.

Step-by-Step Protocol

- Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.

- Solvent Addition: To each labeled test tube, add 1 mL of the corresponding solvent.
- Solute Addition: Carefully add 2-3 drops of **1-iodo-3-isopropylbenzene** to each test tube.
- Mixing: Securely cap and vortex each test tube for 30-60 seconds to ensure thorough mixing. Alternatively, use a consistent and vigorous shaking method for all samples.
- Observation: Allow the mixtures to stand for a few minutes and observe the contents.
 - Soluble (Miscible): The mixture will appear as a single, clear, and homogeneous liquid phase.
 - Insoluble (Immiscible): The mixture will either form two distinct layers or appear cloudy/turbid, indicating the presence of undissolved droplets.
- Record Keeping: Meticulously record the observations for each solvent in a laboratory notebook.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **1-iodo-3-isopropylbenzene** was not located, the hazards can be inferred from similar compounds like cumene and other iodinated aromatic compounds.^{[3][14][15][16]} Researchers are strongly advised to obtain and consult the SDS from their chemical supplier before handling this compound.

Expected Hazards:

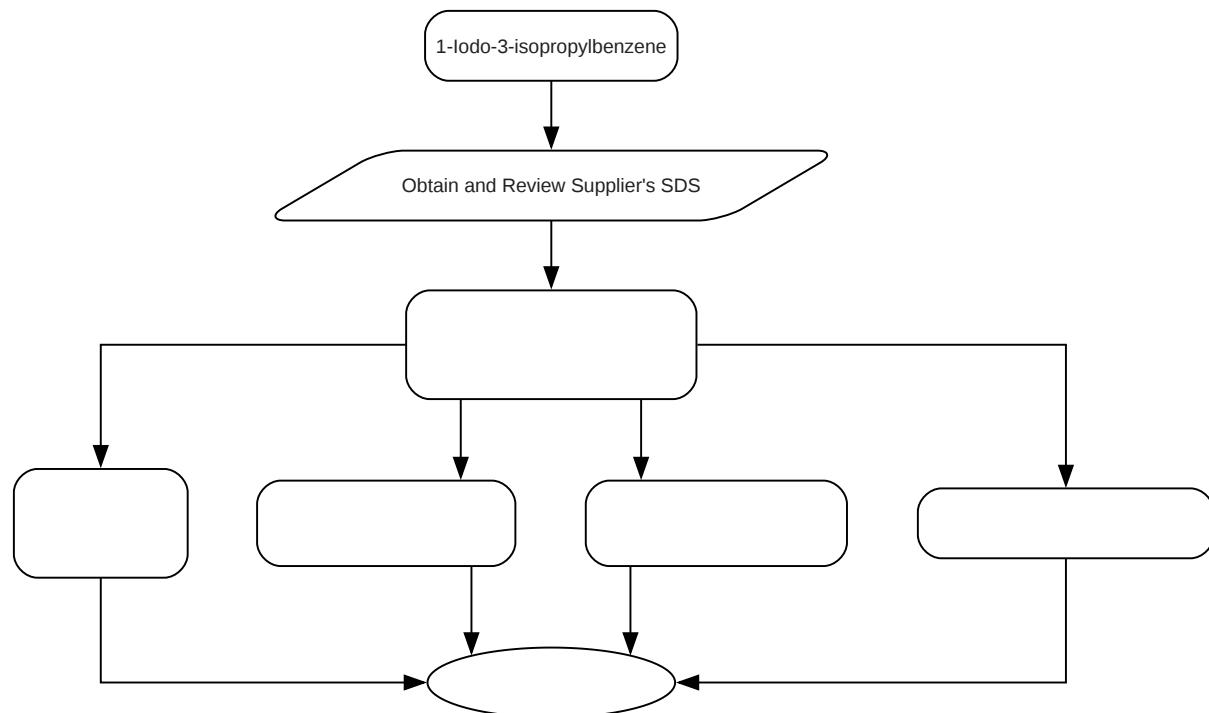
- Skin and Eye Irritation: Aromatic halides can cause skin and eye irritation upon contact.
- Harmful if Swallowed or Inhaled: Ingestion and inhalation should be avoided.
- Flammability: Similar to cumene, it may be a combustible liquid.^[14]

Recommended Safety Precautions:

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.

- Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Logical Framework for Safety Assessment



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Caption: A logical framework for ensuring the safe handling of **1-iodo-3-isopropylbenzene**.

Conclusion

1-Iodo-3-isopropylbenzene is a nonpolar organic compound with predicted high solubility in a wide range of organic solvents and poor solubility in water. This solubility profile is a direct consequence of its molecular structure, which is dominated by a hydrophobic aromatic ring and an isopropyl group. For researchers and drug development professionals, this guide provides a solid theoretical and predictive foundation for working with this compound. However, for critical applications, the experimental determination of its solubility in the specific solvent systems of interest is highly recommended. Always prioritize safety by consulting the supplier-specific Safety Data Sheet and adhering to standard laboratory safety protocols.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Solubility of 1-Iodo-3-isopropylbenzene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b169015#solubility-of-1-iodo-3-isopropylbenzene-in-common-solvents]

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